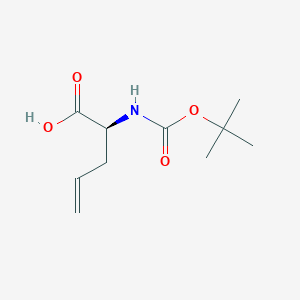

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid

Description

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPDPLXLAKNJMI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370330 | |

| Record name | (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90600-20-7 | |

| Record name | (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, also known as N-Boc-L-allylglycine, is a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its strategic use in the stepwise assembly of complex peptide structures. Furthermore, the terminal allyl group serves as a versatile functional handle for a variety of chemical modifications, including olefin metathesis and click chemistry, enabling the synthesis of novel peptides and peptidomimetics with tailored biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and spectroscopic characterization of this compound. Additionally, it delves into the biological significance of its deprotected counterpart, L-allylglycine, as an inhibitor of glutamate decarboxylase.

Chemical and Physical Properties

This compound is typically a white to light yellow liquid or a low-melting solid at room temperature.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| CAS Number | 90600-20-7 | [1] |

| Appearance | White to light yellow liquid | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 352.0 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | 166.7 ± 25.9 °C | [1] |

| Solubility | Soluble in chloroform and methanol. | [2] |

| Storage | Recommended storage at -20°C for long-term stability. | [1][2] |

Synonyms: N-Boc-L-allylglycine, (S)-N-Boc-allylglycine, Boc-L-allylglycine, (2S)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid.[1]

Synthesis and Purification

The synthesis of this compound typically involves two key steps: the Boc protection of the amino group of L-allylglycine and, if starting from a precursor, the formation of the allylglycine backbone. A common synthetic route involves the preparation of the methyl ester of N-Boc-L-allylglycine, followed by hydrolysis to yield the free acid.

Experimental Protocol: Synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

A detailed, peer-reviewed synthesis of the methyl ester has been published in Organic Syntheses.[3][4] The procedure involves a zinc-mediated, palladium-catalyzed cross-coupling reaction.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway to (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate.

Experimental Protocol: Hydrolysis to this compound

General Hydrolysis Protocol:

-

Dissolve (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Add a stoichiometric amount of a base, typically lithium hydroxide (LiOH), to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture with a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or citric acid, to a pH of approximately 4-5.

-

Extract the aqueous layer with an organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by several methods, with column chromatography or recrystallization being the most common.

Purification Workflow:

Caption: Decision tree for the purification of the target compound.

Recrystallization Protocol:

If the crude product is a solid, recrystallization can be an effective purification method. A suitable solvent system, such as ethyl acetate/hexane, can be used. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator to induce crystallization. The pure crystals can then be collected by filtration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: δ 5.71-5.62 (m, 1H), 5.12-5.08 (m, 1H), 5.04 (br s, 1H), 4.38-4.32 (m, 1H), 3.70 (s, 3H), 2.53-2.41 (m, 2H), 1.40 (s, 9H).[4]

¹³C NMR (125 MHz, CDCl₃) of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: δ 172.6, 155.3, 132.4, 119.1, 79.9, 53.0, 52.3, 36.9, 28.4.[4]

For the free acid, the singlet at 3.70 ppm corresponding to the methyl ester protons will be absent in the ¹H NMR spectrum. The chemical shifts of the other protons and carbons are expected to be similar, with slight variations due to the change from an ester to a carboxylic acid moiety.

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc protected amino acids is characterized by specific vibrational bands. For the free acid, the following characteristic peaks are expected:

-

~3300 cm⁻¹: N-H stretching vibration of the carbamate.

-

~2980 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1710 cm⁻¹: C=O stretching vibration of the carboxylic acid.

-

~1690 cm⁻¹: C=O stretching vibration of the Boc group carbamate.

-

~1520 cm⁻¹: N-H bending vibration.

-

~1160 cm⁻¹: C-O stretching of the Boc group.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the methyl ester provided a [M+H]⁺ peak at m/z 230.1314, corresponding to the molecular formula C₁₁H₂₀NO₄⁺.[4] For the free acid, the expected [M+H]⁺ peak would be at m/z 216.1230 for the molecular formula C₁₀H₁₈NO₄⁺.

Biological Significance and Applications

The primary biological relevance of this compound lies in its deprotected form, L-allylglycine . L-allylglycine is a known inhibitor of glutamate decarboxylase (GAD) , the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA from glutamate.[6][7]

Signaling Pathway of GAD Inhibition:

Caption: Inhibition of GABA synthesis by L-allylglycine.

By inhibiting GAD, L-allylglycine reduces the levels of GABA in the brain, leading to an imbalance between excitatory and inhibitory neurotransmission.[8] This property makes it a valuable tool in neuroscience research to induce experimental seizures in animal models and to study the mechanisms of epilepsy.[9]

In the context of drug development, the Boc-protected form serves as a crucial building block for synthesizing modified peptides. The allyl side chain can be used for various modifications, such as creating cyclic peptides or attaching other functional molecules, to enhance the therapeutic properties of the peptide.

Conclusion

This compound is a versatile and valuable compound for researchers in organic synthesis and drug discovery. Its well-defined chemical properties, coupled with the reactivity of its allyl group, provide a platform for the development of novel peptide-based therapeutics. The biological activity of its deprotected form as a GAD inhibitor further underscores its importance in the field of neuroscience. This technical guide provides a solid foundation of its chemical characteristics and experimental considerations, serving as a useful resource for scientists working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Allylglycine - Wikipedia [en.wikipedia.org]

- 8. Glutamic acid decarboxylase inhibition and ultrastructural changes by the convulsant drug allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DL-Allylglycine (2-Aminopent-4-enoic acid) | GAD抑制剂 | MCE [medchemexpress.cn]

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-N-Boc-allylglycine

(S)-N-Boc-allylglycine is a valuable chiral building block in organic synthesis, particularly in the preparation of non-natural amino acids, constrained peptides, and various pharmaceutical intermediates.[1][2] Its allyl group provides a versatile handle for further chemical modifications, such as cross-metathesis, cycloadditions, and Heck coupling reactions.[1] This guide details the common synthetic routes and characterization methods for (S)-N-Boc-allylglycine, tailored for researchers, scientists, and professionals in drug development.

Synthesis of (S)-N-Boc-allylglycine

The synthesis of (S)-N-Boc-allylglycine can be achieved through several methods. The most straightforward approach involves the protection of the amino group of L-allylglycine using Di-tert-butyl dicarbonate (Boc₂O). An alternative, multi-step synthesis leading to the methyl ester of N-Boc-allylglycine involves a palladium-catalyzed cross-coupling reaction.

Method 1: Direct Boc Protection of L-Allylglycine

This method is a direct, one-step procedure starting from commercially available L-allylglycine ((2S)-2-aminopent-4-enoic acid).

Experimental Protocol

-

Dissolve L-allylglycine (1.00 g, 8.70 mmol) in a mixture of 1 M sodium hydroxide (20 mL) and dioxane (10 mL) in a flask.

-

Cool the solution to 0°C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O) (2.28 g, 10.5 mmol) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 18 hours.

-

After the reaction is complete, proceed with standard aqueous work-up and purification to isolate the desired product.[3]

Method 2: Zinc-Mediated, Palladium-Catalyzed Cross-Coupling

Experimental Protocol

A. Synthesis of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

-

Purge a three-necked, round-bottomed flask with argon.

-

Add triphenylphosphine (32.66 g, 124.5 mmol) and dichloromethane (400 mL) to the flask and stir at room temperature.

-

Add imidazole (8.47 g, 124.5 mmol) and stir until fully dissolved.

-

Cool the solution to 0°C in an ice bath.

-

Add iodine (31.60 g, 124.5 mmol) in four portions over 20 minutes, keeping the mixture in the dark.

-

Warm the solution to room temperature, stir for 10 minutes, and then cool back to 0°C.

-

Add a solution of tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate (21.00 g, 95.8 mmol) in dichloromethane (100 mL) dropwise over 60 minutes.

-

Stir the resulting slurry at 0°C for 1 hour, allow it to warm to room temperature over 1 hour, and then stir for an additional 1.5 hours.

-

Filter the reaction mixture through silica gel and concentrate under reduced pressure. Purify the resulting oil by column chromatography to yield the iodoalanine intermediate.[1][4]

B. Synthesis of tert-Butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate (N-(Boc)-Allylglycine Methyl Ester)

-

Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

-

In a three-necked, round-bottomed flask under argon, prepare a solution of the iodoalanine from the previous step (10.00 g, 30.2 mmol) in THF.

-

Add the activated zinc dust (2.96 g, 45.3 mmol) and a catalytic amount of iodine.

-

Heat the mixture to 50-55°C for 2-3 hours until the zinc insertion is complete.

-

Cool the reaction mixture to room temperature and add Pd₂(dba)₃ (779 mg, 0.85 mmol) and tri(o-tolyl)phosphine (925 mg, 3.03 mmol).

-

Cool the resulting mixture to -78°C.

-

Add a solution of vinyl bromide (1 M in THF, 42.5 mL, 42.5 mmol) dropwise.

-

Stir the reaction at -78°C for 1 hour, then warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain N-(Boc)-allylglycine methyl ester.[1][4]

Experimental and logical Workflows

References

An In-Depth Technical Guide to Boc-L-allylglycine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-allylglycine (Boc-L-allylglycine), a pivotal non-canonical amino acid in modern peptide chemistry and drug discovery. This document details its physicochemical properties, provides a thorough experimental protocol for its incorporation into peptides, and explores its applications, particularly in the development of novel therapeutics.

Core Properties of Boc-L-allylglycine

Boc-L-allylglycine is a derivative of the amino acid allylglycine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for its use in stepwise peptide synthesis. The presence of the allyl group in its side chain offers a versatile chemical handle for a variety of post-synthetic modifications.

Below is a summary of its key quantitative data:

| Property | Value | Reference |

| CAS Number | 90600-20-7 | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

Note: Other related compounds include Boc-α-methyl-L-allylglycine (CAS: 129786-68-1, MW: 229.27 g/mol )[3] and the dicyclohexylammonium salt of Boc-L-allylglycine (CAS: 143979-15-1, MW: 396.56 g/mol )[4].

Strategic Importance in Peptide Synthesis and Drug Discovery

The unique structure of Boc-L-allylglycine, featuring both a protecting group and a reactive side chain, makes it a valuable building block in pharmaceutical and biotechnological research.[5][6] The Boc group provides temporary protection of the amino group, allowing for controlled, sequential addition of amino acids during solid-phase peptide synthesis (SPPS).[7]

The allyl side chain is orthogonal to standard Boc and Fmoc protecting group strategies, meaning it remains inert during the routine deprotection and coupling steps of peptide synthesis.[5] This allows for selective chemical modifications at a desired stage, which is instrumental in:

-

Peptide Macrocyclization: Forming cyclic peptides, which can enhance conformational stability, receptor affinity, and resistance to metabolic degradation.[5]

-

Cross-Metathesis: Reacting the allyl group with other olefins to introduce a wide array of substituents, such as fluorescent probes, glycosides, or lipophilic chains.[5]

-

Thiol-ene "Click" Chemistry: Efficiently and specifically reacting the allyl group with thiols to conjugate various functional moieties.[5]

These modifications are critical for developing peptides with improved stability, bioavailability, and targeted therapeutic action.[5]

Experimental Protocols

Synthesis of N-(Boc)-Allylglycine Methyl Ester

A detailed, multi-step synthesis of N-(Boc)-allylglycine methyl ester has been well-documented, involving a zinc-mediated, palladium-catalyzed cross-coupling reaction.[8] This procedure provides a foundational method for producing this valuable derivative.

Incorporation of Boc-L-allylglycine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized yet detailed protocol for the manual incorporation of Boc-L-allylglycine into a growing peptide chain using Boc-based SPPS.

Materials:

-

Pre-loaded resin (e.g., MBHA resin for peptide amides)

-

N-Boc-L-allylglycine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Dimethylformamide (DMF)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: The pre-loaded resin is swelled in DCM within the reaction vessel to ensure optimal reaction kinetics.[5]

-

Boc Deprotection: The Boc protecting group from the N-terminal amino acid on the resin is removed by treatment with a 50% TFA solution in DCM for approximately 30 minutes.[5] This exposes the free amine for the subsequent coupling step.

-

Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and byproducts.[5]

-

Neutralization: The resin is neutralized with a 10% DIEA solution in DMF to deprotonate the N-terminal ammonium salt, followed by washing with DMF.[5]

-

Coupling of Boc-L-allylglycine:

-

In a separate vial, N-Boc-L-allylglycine (2-4 equivalents relative to resin loading) is pre-activated with a coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes.[5]

-

The activated amino acid solution is then added to the resin.

-

The reaction is allowed to proceed for 1-2 hours with agitation to facilitate coupling.[5]

-

-

Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.[5]

-

Cycle Repetition: These steps (deprotection, washing, neutralization, coupling, washing) are repeated for each subsequent amino acid in the peptide sequence.

References

- 1. scbt.com [scbt.com]

- 2. (S)-N-Boc-allylglycine | 90600-20-7 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-L-Allylglycine dicyclohexylaminoium salt | CAS 143979-15-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. peptide.com [peptide.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, also known as N-Boc-L-allylglycine, is a crucial chiral building block in synthetic organic chemistry, particularly in the synthesis of peptides and peptidomimetics. Its utility in these applications is fundamentally linked to its physicochemical properties, among which solubility is a critical parameter for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its quantitative determination, and logical workflows to assist researchers in optimizing its use.

Introduction

This compound is an amino acid derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is widely employed in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling. The presence of the lipophilic Boc group and the allyl side chain significantly influences the molecule's polarity and, consequently, its solubility profile. An understanding of its solubility in a range of common laboratory solvents is essential for its effective application in drug discovery and development, enabling chemists to establish optimal conditions for synthesis, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a theoretical basis for understanding its solubility characteristics. The octanol-water partition coefficient (LogP) of 1.7 suggests a degree of lipophilicity, indicating that it is likely to be more soluble in organic solvents than in water.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][2] |

| Appearance | White to light yellow liquid; Viscous liquid | [1] |

| Density | ~1.1 g/cm³ | [1] |

| Boiling Point | 352.0 ± 35.0 °C at 760 mmHg | [1] |

| LogP | 1.7 | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Solubility Data

Exhaustive searches for precise quantitative solubility data for this compound in common laboratory solvents did not yield specific numerical values (e.g., in mg/mL or mol/L). However, qualitative solubility information is available from various chemical suppliers and databases. This information is summarized in Table 2.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | |

| Methanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble (used for stock solutions) | [1] |

| Polyethylene Glycol 400 (PEG400) | Dissolves (used in formulations) | [1] |

It is important to note that terms like "soluble" are not quantitative. Therefore, for applications requiring precise concentrations, experimental determination of solubility is highly recommended. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is adapted for this compound.

Principle

An excess amount of the compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents, PVDF for aqueous solutions)

-

Syringes

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable column (e.g., C18)

-

Centrifuge (optional)

Experimental Procedure

-

Preparation: Add an excess amount of this compound to a glass vial. An amount that is visibly in excess of what is expected to dissolve should be used to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Cap the vial tightly and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove all undissolved particles.

-

Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the results are reproducible.

Analytical Method: HPLC-UV

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically suitable.

-

Column: A C18 reversed-phase column.

-

Detection Wavelength: The carboxyl group allows for UV detection at low wavelengths (~210 nm).

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve to quantify the samples.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

An In-depth Technical Guide on the NMR Data and Interpretation of (S)-N-Boc-allylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for (S)-N-Boc-allylglycine and its interpretation. This document is intended to be a core resource for researchers, scientists, and drug development professionals who utilize this versatile amino acid derivative in their work.

Introduction

(S)-N-Boc-allylglycine is a valuable building block in organic synthesis, particularly in the construction of peptides and other complex molecules of pharmaceutical interest. The presence of the allyl group provides a reactive handle for various chemical transformations, while the Boc protecting group allows for controlled peptide synthesis. Accurate characterization of this compound is crucial, and NMR spectroscopy stands as the primary analytical technique for structural confirmation and purity assessment. This guide will delve into the ¹H and ¹³C NMR spectral data, their interpretation, and the experimental protocols for data acquisition.

NMR Data of (S)-N-Boc-allylglycine Derivatives

(S)-N-Boc-allylglycine Methyl Ester: Experimental Data

The following tables summarize the reported ¹H and ¹³C NMR data for (S)-N-Boc-allylglycine methyl ester, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data for (S)-N-Boc-allylglycine Methyl Ester

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.62-5.71 | m | 1H | H-4 |

| 5.10-5.12 | m | 1H | H-5a |

| 5.08 | s | 1H | H-5b |

| 5.04 | br s | 1H | NH |

| 4.32-4.38 | m | 1H | H-2 |

| 3.70 | s | 3H | OCH₃ |

| 2.41-2.53 | m | 2H | H-3 |

| 1.40 | s | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Data for (S)-N-Boc-allylglycine Methyl Ester

| Chemical Shift (δ) ppm | Assignment |

| 172.62 | C-1 (Ester C=O) |

| 155.27 | Boc C=O |

| 132.42 | C-4 |

| 119.12 | C-5 |

| 79.94 | C (CH₃)₃ |

| 53.0 | C-2 |

| 52.29 | OC H₃ |

| 36.86 | C-3 |

| 28.37 | C(C H₃)₃ |

(S)-N-Boc-allylglycine (Carboxylic Acid): Predicted Data and Expected Differences

For the free carboxylic acid, the overall NMR pattern will be very similar to the methyl ester. However, two key differences are anticipated:

-

Absence of the OCH₃ Signal: The singlet at ~3.70 ppm in the ¹H NMR and the signal at ~52.3 ppm in the ¹³C NMR will be absent.

-

Carboxylic Acid Proton: A broad singlet corresponding to the carboxylic acid proton (COOH) is expected in the ¹H NMR spectrum, typically in the region of 10-13 ppm. Its chemical shift can be highly variable and dependent on concentration and solvent.

-

Carboxylic Carbonyl Shift: The chemical shift of the carbonyl carbon (C-1) in the ¹³C NMR spectrum is expected to be slightly downfield compared to the ester, likely in the range of 175-180 ppm.

A predicted ¹H NMR spectrum for (S)-N-Boc-allylglycine in CDCl₃ suggests the following approximate chemical shifts: δ 7.34 (m, 4H, likely an error in prediction as there are no aromatic protons), 6.03-5.46 (m, 1H, H-4), 4.61 (m, 1H, H-2), 2.98 (m, 2H, H-3), 1.45 (s, 9H, C(CH₃)₃). It is important to note that this is a computational prediction and may not perfectly match experimental data.

Interpretation of NMR Spectra

The NMR spectra provide a detailed fingerprint of the molecular structure of (S)-N-Boc-allylglycine.

-

¹H NMR Spectrum:

-

Boc Group: A prominent singlet integrating to 9 protons around 1.4 ppm is the hallmark of the tert-butoxycarbonyl protecting group.

-

Allyl Group: The vinyl protons appear as a multiplet between 5.6 and 5.8 ppm (H-4) and two distinct signals around 5.1-5.2 ppm (H-5). The allylic protons (H-3) are observed as a multiplet around 2.4-2.5 ppm.

-

α-Proton (H-2): The proton on the chiral center appears as a multiplet around 4.3-4.4 ppm. Its coupling to the neighboring protons (H-3 and NH) provides valuable structural information.

-

NH Proton: The amide proton typically appears as a broad singlet around 5.0 ppm. Its chemical shift can be influenced by solvent and temperature.

-

-

¹³C NMR Spectrum:

-

Carbonyl Carbons: Two distinct carbonyl signals are observed: the ester/carboxylic acid carbonyl (C-1) downfield (~172-177 ppm) and the Boc carbonyl at a slightly more upfield position (~155 ppm).

-

Allyl Carbons: The two sp² hybridized carbons of the double bond are found at ~132 ppm (C-4) and ~119 ppm (C-5).

-

Boc Group Carbons: The quaternary carbon of the Boc group appears around 80 ppm, and the three equivalent methyl carbons resonate around 28 ppm.

-

Backbone Carbons: The α-carbon (C-2) is typically found around 53 ppm, and the allylic carbon (C-3) is observed around 37 ppm.

-

Experimental Protocols

A standardized protocol for acquiring high-quality NMR data for Boc-protected amino acids is essential for accurate characterization.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of the (S)-N-Boc-allylglycine sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum using standard parameters, including a sufficient number of scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Visualization of Key Structures and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the molecular structure and the general workflow for NMR analysis.

Caption: Chemical structure of (S)-N-Boc-allylglycine.

Caption: Experimental workflow for NMR analysis.

A Technical Guide to Boc-L-allylglycine: Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of N-Boc-L-allylglycine, a versatile building block in modern biochemical research. It further details its application in peptide synthesis and the study of cellular signaling pathways, offering specific experimental protocols and quantitative data to support laboratory work.

Commercial Availability of Boc-L-allylglycine

Boc-L-allylglycine (CAS Number: 90600-20-7) is readily available from a variety of chemical suppliers, catering to the needs of research and development laboratories. The purity and available quantities vary among suppliers, influencing the cost. Below is a summary of offerings from several prominent vendors.

| Supplier | CAS Number | Purity | Available Quantities |

| Chem-Impex | 90600-20-7 | ≥99% (HPLC) | 25mg, 100mg, 250mg, 1g |

| Santa Cruz Biotechnology | 90600-20-7 | Research Grade | Inquire for details |

| Thermo Scientific Chemicals (Fisher Scientific) | 90600-20-7 | 95% | 500mg, 1g, 5g[1] |

| Toronto Research Chemicals (TRC) | 90600-20-7 | >95% | 250mg, 1g[2] |

| MyBioSource | 90600-20-7 | Research Grade | 1g, 5x1g |

| Sigma-Aldrich | 143979-15-1 (dicyclohexylammonium salt) | ≥98.0% (TLC) | Discontinued |

| Ningbo Inno Pharmchem Co., Ltd. | 90600-20-7 | Inquire for details | Inquire for details[3] |

Note: Pricing is subject to change and is best obtained directly from the suppliers' websites. Purity levels and analytical techniques for its determination may vary.

Applications in Research

Boc-L-allylglycine is a valuable unnatural amino acid for its unique side chain, which contains a terminal allyl group. This functional group serves as a versatile handle for a wide range of chemical modifications, making it a powerful tool in peptide synthesis, drug discovery, and chemical biology.

Peptide Synthesis and Modification

The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes Boc-L-allylglycine fully compatible with standard Boc-chemistry solid-phase peptide synthesis (SPPS). The allyl side chain is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA), allowing for its incorporation at any desired position within a peptide sequence.

The true utility of the allyl group lies in its ability to undergo post-synthetic modifications, enabling the creation of peptides with novel properties:

-

Peptide Macrocyclization: The allyl group can be used in ring-closing metathesis reactions to create cyclic peptides, which often exhibit enhanced stability, receptor affinity, and metabolic resistance.

-

Bioconjugation and Labeling: The terminal double bond is a reactive site for various "click chemistry" reactions, such as thiol-ene coupling. This allows for the site-specific attachment of fluorescent probes, biotin tags, drug molecules, or other moieties for imaging, purification, and functional studies.

-

Cross-Metathesis: Reaction with other olefins via cross-metathesis allows for the introduction of a diverse array of functional groups to the peptide side chain.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) for Boc-L-allylglycine Incorporation

This protocol outlines the manual Boc-SPPS procedure for incorporating Boc-L-allylglycine into a peptide sequence on a resin support.

Materials:

-

Pre-loaded resin (e.g., MBHA resin for peptide amides)

-

Boc-L-allylglycine

-

Other Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

-

Boc Deprotection: Remove the Boc group from the N-terminal amino acid on the resin by treating it with 50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes (2x), followed by washing with DMF (3x).

-

Coupling:

-

In a separate vial, dissolve Boc-L-allylglycine (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor coupling completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform a final Boc deprotection (step 2).

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for SPPS and Purification

The following diagram illustrates the general workflow for synthesizing and purifying a peptide containing allylglycine.

Application in Signaling Pathway Analysis: A Case Study

The incorporation of allylglycine into proteins can be a powerful strategy to study cellular signaling pathways. For example, a protein kinase like Akt, a key component of the PI3K/Akt signaling pathway, can be modified with allylglycine. The allyl group can then be used to attach a photo-crosslinker. Upon activation of the pathway, this modified Akt can be used to capture its transient protein-protein interactions within the signaling cascade, helping to identify novel downstream targets or regulatory proteins.

The diagram below illustrates the conceptual workflow for using an allylglycine-modified protein to investigate a signaling pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, including cancer.

The following diagram provides a simplified overview of the PI3K/Akt signaling pathway, which could be investigated using proteins modified with allylglycine.

Conclusion

Boc-L-allylglycine is a commercially accessible and highly valuable reagent for chemical biologists, medicinal chemists, and researchers in drug development. Its compatibility with standard peptide synthesis and the versatility of its allyl side chain for post-synthetic modifications provide a powerful platform for creating novel peptides and proteins with tailored functions. The experimental protocols and conceptual workflows provided in this guide offer a starting point for harnessing the potential of this unique unnatural amino acid in a variety of research applications.

References

The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the tert-butyloxycarbonyl (Boc) protecting group's role, chemistry, and application in peptide synthesis. Central to the development of solid-phase peptide synthesis (SPPS), the Boc group remains a powerful tool for constructing complex peptide molecules.

Core Principles and Mechanism of the Boc Protecting Group

The primary function of the Boc group is to reversibly block the α-amino group of an amino acid.[1] This protection prevents the amine from participating in unwanted side reactions during peptide bond formation, thereby ensuring the correct amino acid sequence.[1] The defining characteristic of the Boc group is its stability in neutral and basic conditions but its ready cleavage (lability) under acidic conditions.[2][3]

Boc Protection of α-Amino Acids

The introduction of the Boc group is typically achieved by reacting the α-amino group of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[4] The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[5][6] A base, such as triethylamine (TEA) or sodium hydroxide, is used to deprotonate the amino group, increasing its nucleophilicity and driving the reaction forward.[6] The byproducts, tert-butanol and carbon dioxide, are easily removed.[5]

References

An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is vast, owing to their high specificity and potency. However, their clinical application is often hampered by inherent limitations such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids (Uaas) into peptide sequences has emerged as a transformative strategy to overcome these hurdles. Uaas, which are not one of the 20 proteinogenic amino acids, offer a diverse chemical toolkit to modulate the physicochemical properties of peptides, thereby enhancing their drug-like characteristics. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of unnatural amino acids in modern peptide design. By introducing novel side chains, backbone modifications, and stereochemistries, researchers can rationally design peptides with improved proteolytic resistance, constrained conformations for higher receptor affinity, and novel functionalities for advanced diagnostics and therapeutics.[1][2][3]

Core Principles of Unnatural Amino Acid Incorporation

The introduction of Uaas into a peptide sequence can confer a range of desirable properties that are not achievable with the canonical 20 amino acids. These benefits stem from the unique structural and chemical features of the incorporated Uaas.

Enhanced Proteolytic Stability: A primary challenge in peptide drug development is their rapid degradation by proteases in the body.[1] Uaas can significantly enhance stability by altering the peptide backbone or introducing sterically hindering side chains that are not recognized by proteases. Common strategies include the substitution of L-amino acids with their D-enantiomers, N-methylation of the peptide backbone, and the incorporation of bulky or non-natural side chains.[4][5]

Conformational Constraint: The biological activity of a peptide is intimately linked to its three-dimensional structure. Many peptides are highly flexible in solution, which can lead to a decrease in binding affinity for their target receptor. Uaas can be used to induce and stabilize specific secondary structures, such as α-helices or β-turns, which are often crucial for biological activity.[6][7] This conformational constraint can be achieved through the use of cyclic Uaas, α,α-disubstituted amino acids, or by introducing covalent crosslinks between Uaa side chains, a technique known as peptide stapling.[6][7]

Improved Pharmacokinetic Profiles: Beyond stability, Uaas can be used to fine-tune the pharmacokinetic properties of peptides. Modifications can enhance binding to serum proteins like albumin, which reduces renal clearance and prolongs the peptide's circulation time. Furthermore, increasing the lipophilicity of a peptide through Uaa incorporation can improve its membrane permeability and oral bioavailability.[8][9]

Introduction of Novel Functionalities: Uaas can introduce chemically unique groups that serve as "handles" for further modification. These bioorthogonal handles, such as azides and alkynes, allow for specific labeling with fluorescent probes, imaging agents, or other molecules without interfering with biological processes.[10] This has profound implications for diagnostics, in vivo imaging, and the development of targeted drug delivery systems. Fluorescent Uaas can also be directly incorporated to serve as intrinsic probes for studying protein conformation and interactions.[11][12][13]

Data Presentation: Impact of Unnatural Amino Acids on Peptide Properties

The following tables summarize quantitative data on the effects of incorporating various unnatural amino acids on key peptide properties such as proteolytic stability and receptor binding affinity.

| Peptide/Analog | Unnatural Amino Acid(s) | Modification Strategy | Half-life in Human Plasma (h) | Reference(s) |

| (L)-GLP1 | None | - | < 1 | [14] |

| (D)-GLP1 | All L-amino acids replaced with D-amino acids | D-amino acid substitution | > 6 (80% remaining) | [14] |

| Pep05 | None | - | ~0.5 | [3][6] |

| DP06 | All L-Lys and L-Arg replaced with D-Lys and D-Arg | D-amino acid substitution | > 8 (>90% remaining) | [3][6] |

| UP09 | Aib at N-terminus, L-Phe to L-Thienylalanine | N-terminal modification, side chain modification | Significantly enhanced plasma stability | [3][6] |

| Linear p53 peptide | None | - | ~2-3 fold shorter than stapled | [15] |

| Stapled p53 peptide | Hydrocarbon staple | Peptide Stapling | 2-3 fold longer than linear | [15] |

Table 1: Effect of Unnatural Amino Acids on Peptide Proteolytic Stability.

| Peptide/Analog | Unnatural Amino Acid(s) | Target Receptor | Binding Affinity (Ki, nM) | Reference(s) |

| Octreotide | D-Phe, D-Trp, L-Thr(ol) | Somatostatin Receptor 2 (SSTR2) | 0.6 | [16] |

| Lanreotide | D-β-Nal | SSTR2 | 1.1 | [16] |

| Pasireotide | D-Trp, Phe(4-NH-CO-NH-CH₂-Ph) | SSTR2 | 0.1 | [16] |

| Peptide-L-Val | L-Valine (natural) | Model Protein | 100 | [8] |

| Peptide-D-Val | D-Valine | Model Protein | 150 | [8] |

| Peptide-N-Me-D-Val | N-Methyl-D-valine | Model Protein | 75 | [8] |

Table 2: Effect of Unnatural Amino Acids on Peptide Receptor Binding Affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the design, synthesis, and characterization of peptides containing unnatural amino acids.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an Unnatural Amino Acid

This protocol outlines the manual synthesis of a peptide containing a generic unnatural amino acid using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected proteinogenic amino acids

-

Fmoc-protected unnatural amino acid

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dipeptidyl-peptidase I (DIPEA)

-

Acetic anhydride

-

Diethyl ether (cold)

-

Reaction vessel with a sintered glass filter

-

Shaker

Procedure:

-

Resin Swelling: a. Place the Rink Amide resin in the reaction vessel. b. Add DMF to swell the resin for at least 30 minutes, then drain the DMF.[8]

-

Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes, then drain. c. Repeat the piperidine treatment for 15 minutes and drain. d. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HOBt (3 eq.), and DIC (3 eq.) in DMF to pre-activate the amino acid. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction mixture for 2 hours at room temperature. d. Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). e. Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

Capping (Optional): a. To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. b. Wash the resin with DMF (3x) and DCM (3x).

-

Repeat for Subsequent Amino Acids: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, including the unnatural amino acid.

-

Final Fmoc Deprotection: a. After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the TFA solution containing the cleaved peptide. e. Precipitate the peptide by adding the TFA solution to cold diethyl ether. f. Centrifuge the mixture to pellet the crude peptide and wash the pellet with cold diethyl ether. g. Dry the crude peptide under vacuum.

-

Purification and Characterization: a. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.[17]

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide containing an unnatural amino acid in human serum.

Materials:

-

Test peptide and a control peptide (with known stability)

-

Pooled human serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% TFA

-

Protein precipitating agent (e.g., Trichloroacetic acid - TCA)

-

Incubator at 37°C

-

Centrifuge

-

RP-HPLC system with a C18 column

Procedure:

-

Preparation: a. Prepare a stock solution of the test peptide in a suitable solvent (e.g., water, DMSO). b. Dilute the stock solution with PBS to the desired starting concentration.

-

Incubation: a. In a microcentrifuge tube, mix the peptide solution with human serum (e.g., 1:4 v/v peptide solution to serum). b. Incubate the mixture at 37°C.

-

Time-Course Sampling: a. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Protein Precipitation and Sample Quenching: a. Immediately add the aliquot to a tube containing a protein precipitating agent (e.g., ice-cold ACN or TCA) to stop the enzymatic degradation. b. Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Analysis: a. Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. b. The percentage of remaining peptide at each time point is calculated relative to the amount at time zero. c. The half-life (t₁/₂) of the peptide in serum can be determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay curve.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and logical relationships in the field of unnatural amino acid incorporation in peptide design.

References

- 1. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 7. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Visualizing the Conformational Dynamics of Membrane Receptors Using Single-Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Spectroscopic Analysis of Boc-Protected Amino Acids: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and drug development, serving as a crucial amine protecting group.[1] The rigorous characterization of Boc-protected amino acids is a critical quality control step to ensure the structural integrity, purity, and identity of these fundamental building blocks.[1] This guide provides a detailed overview of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). It includes detailed experimental protocols, quantitative data for common Boc-amino acids, and an integrated analytical workflow to guide researchers in the comprehensive characterization of these vital compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful method for the unambiguous structural confirmation of Boc-protected amino acids.[1] Both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the molecular structure, confirming the successful installation of the Boc group and the integrity of the amino acid scaffold.[1]

Key Diagnostic Signals

-

¹H NMR: The most characteristic signal for a Boc-protected amino acid is a sharp singlet in the upfield region, typically around 1.4 ppm, which corresponds to the nine equivalent protons of the tert-butyl group.[1] The proton on the α-carbon (α-H) is another key signal, though its chemical shift is more variable depending on the amino acid side chain and solvent.[1][2]

-

¹³C NMR: The presence of the Boc group is definitively confirmed by three signals: the quaternary carbon (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the carbamate carbonyl carbon (~155 ppm).[1][3] The chemical shifts of the α-carbon and the carboxylic acid carbonyl are also important for confirming the amino acid's identity.[4]

Quantitative Data: Characteristic NMR Chemical Shifts

The following tables summarize typical chemical shifts (δ) in parts per million (ppm). Note that exact values can vary based on the solvent, concentration, and instrument.[1]

Table 1: Characteristic ¹H NMR Chemical Shifts (ppm) in CDCl₃

| Boc-Amino Acid | t-Butyl (9H, s) | α-H (1H, m) | NH (1H, d) | Side Chain (R) |

|---|---|---|---|---|

| Boc-Ala-OH | ~1.45 | ~4.35 | ~5.05 | ~1.42 (d, 3H) |

| Boc-Gly-OH | ~1.46 | ~3.95 (d) | ~5.15 (t) | - |

| Boc-Val-OH | ~1.45 | ~4.28 | ~5.00 | ~2.20 (m, 1H), ~0.98 (d, 6H) |

| Boc-Phe-OH | ~1.41 | ~4.65 | ~5.10 | ~3.10 (m, 2H), ~7.25 (m, 5H) |

| Boc-Glu(OtBu)-OH | ~1.44, ~1.47 | ~4.30 | ~5.25 | ~1.95-2.50 (m, 4H) |

Data compiled from multiple sources.[1][2][5]

Table 2: Characteristic ¹³C NMR Chemical Shifts (ppm) in CDCl₃

| Boc-Amino Acid | t-Butyl (CH₃)₃ | t-Butyl C (CH₃)₃ | Boc C=O | α-C | Carboxyl C=O | Side Chain (R) |

|---|---|---|---|---|---|---|

| Boc-Ala-OH | ~28.3 | ~80.0 | ~155.5 | ~49.5 | ~176.0 | ~18.5 |

| Boc-Gly-OH | ~28.4 | ~80.2 | ~156.0 | ~42.3 | ~173.5 | - |

| Boc-Val-OH | ~28.3 | ~80.0 | ~155.8 | ~58.0 | ~175.5 | ~31.0, ~19.0, ~17.5 |

| Boc-Phe-OH | ~28.3 | ~80.2 | ~155.4 | ~54.5 | ~175.0 | ~38.0, ~127-136 |

| Boc-Pro-OH | ~28.4 | ~80.5 | ~154.7 | ~59.0 | ~177.0 | ~46.5, ~31.0, ~24.0 |

Data compiled from multiple sources.[1][3][6][7]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the Boc-protected amino acid and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument coils to optimize the magnetic field homogeneity.[1]

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., on a 400 MHz spectrometer, 16 scans, 1-second relaxation delay).[1]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., on a 100 MHz spectrometer, 1024 scans, 2-second relaxation delay).[1]

-

Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and calibration.[1]

-

Analysis: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1] Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule, thereby confirming the successful introduction of the Boc protecting group and the presence of the amino acid backbone.[8]

Key Diagnostic Absorptions

The FTIR spectrum of a Boc-protected amino acid will display characteristic absorption bands for the carbamate, the carboxylic acid, and the N-H bond.

-

N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ corresponds to the stretching of the N-H bond of the Boc-carbamate.

-

O-H Stretch: A very strong, broad absorption typically from 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group, which is often hydrogen-bonded.[9]

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to aliphatic C-H stretching.

-

C=O Stretches: This region is highly diagnostic. Two distinct carbonyl peaks are expected:

-

N-H Bend: A peak around 1500-1530 cm⁻¹ is typically assigned to the N-H bending vibration (Amide II band).[8][11]

Quantitative Data: Characteristic FTIR Absorption Bands

Table 3: Characteristic FTIR Absorption Frequencies (cm⁻¹)

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Amine (Boc) | N-H Stretch | 3300 - 3400 | Medium |

| Alkane | C-H Stretch | 2850 - 3000 | Medium |

| Carbamate (Boc) | C=O Stretch | 1690 - 1715 | Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1740 | Strong |

| Amine (Boc) | N-H Bend | 1500 - 1530 | Medium |

| Carbamate (Boc) | C-O Stretch | ~1170 | Strong |

Data compiled from multiple sources.[8][9][10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid Boc-protected amino acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) is analyzed for the presence of the characteristic absorption bands.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the Boc-protected amino acid and providing further structural information through fragmentation analysis. Electrospray Ionization (ESI) is a common "soft" ionization technique used for these molecules.[12]

Molecular Ion and Common Fragments

In positive-ion mode ESI-MS, the molecule is typically observed as the protonated molecular ion [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. A key diagnostic aspect of analyzing Boc-protected compounds is the characteristic fragmentation pattern of the Boc group itself, which is prone to cleavage even under relatively soft ionization conditions.[12][13]

Common neutral losses and fragments include:

-

Loss of isobutylene (56 Da): A very common fragmentation pathway results in a prominent [M+H-56]⁺ peak.[13][14] This occurs via a McLafferty-type rearrangement.[14][15]

-

Loss of the entire Boc group (100 Da): Cleavage of the N-C bond can lead to the loss of the C₅H₈O₂ moiety, resulting in a [M+H-100]⁺ peak, which corresponds to the protonated free amino acid.

-

Loss of tert-butanol (74 Da): This fragmentation is also observed, particularly in distinguishing between positional isomers.[16]

-

Loss of CO₂ (44 Da): Decarboxylation from the Boc group or the C-terminus can occur.

Quantitative Data: Common Mass Fragments

Table 4: Common ESI-MS Fragments for a Generic Boc-Amino Acid (M)

| Ion | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M+Na]⁺ | Sodium adduct |

| [M+H-C₄H₈]⁺ or [M+H-56]⁺ | Loss of isobutylene |

| [M+H-C₅H₉O₂]⁺ or [M+H-101]⁺ | Loss of the entire Boc group (as radical) |

| [M+H-C₄H₉OH]⁺ or [M+H-74]⁺ | Loss of tert-butanol |

Data compiled from multiple sources.[12][13][16]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the Boc-amino acid (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal. Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. If fragmentation is not observed, tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

-

Analysis: Analyze the resulting spectrum to identify the molecular ion and key fragment ions, confirming both the molecular weight and the presence of the Boc group.

Integrated Analytical Workflow

A comprehensive characterization of a newly synthesized Boc-protected amino acid relies on an integrated workflow that combines these spectroscopic techniques for unambiguous confirmation of identity, purity, and structure.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Determine the structure of Boc amino acids [cheminfo.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. instanano.com [instanano.com]

- 10. researchgate.net [researchgate.net]

- 11. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. scispace.com [scispace.com]

- 16. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-L-allylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the development of peptides with novel structures and enhanced therapeutic properties. Boc-L-allylglycine is a valuable building block in this regard, featuring an allyl group on its side chain. This versatile functional group is orthogonal to standard Boc and Fmoc solid-phase peptide synthesis (SPPS) chemistries, allowing for post-synthetic modifications.[1] The allyl moiety can serve as a handle for various chemical transformations, including olefin metathesis for peptide cyclization or the introduction of other functionalities, and thiol-ene "click" chemistry for the attachment of probes or therapeutic payloads.[1]

These application notes provide a detailed protocol for the manual solid-phase synthesis of peptides containing Boc-L-allylglycine using the Boc/Bzl protection strategy. The Boc group serves as a temporary protecting group for the α-amino group and is removed by a moderately strong acid like trifluoroacetic acid (TFA). In contrast, more permanent, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a stronger acid, such as hydrogen fluoride (HF).[2][3]

Data Presentation

The following table summarizes the quantitative parameters for the successful incorporation of Boc-L-allylglycine into a peptide sequence via Boc-SPPS.

| SPPS Step | Reagent/Solvent | Concentration/Equivalents | Reaction Time | Number of Repetitions |

| Resin Swelling | Dichloromethane (DCM) | - | 30-60 min | 1 |

| Boc Deprotection | 50% Trifluoroacetic acid (TFA) in DCM | - | 1 x 5 min (pre-wash), 1 x 15-25 min | 2 |

| Washing | DCM | - | 1 min | 3-5 |

| Washing | Isopropanol (IPA) | - | 1 min | 2 |

| Washing | DCM | - | 1 min | 3-5 |

| Neutralization | 10% Diisopropylethylamine (DIEA) in DCM | - | 2 x 1-2 min | 2 |

| Washing | DCM | - | 1 min | 3-5 |

| Washing | N,N-Dimethylformamide (DMF) | - | 1 min | 3-5 |

| Coupling | Boc-L-allylglycine | 2-4 equivalents | 1-2 hours | 1 |

| HBTU | 2-4 equivalents | 1-2 hours | 1 | |

| DIEA | 4-8 equivalents | 1-2 hours | 1 | |

| Washing | DMF | - | 1 min | 3-5 |

| Washing | DCM | - | 1 min | 3-5 |

| Cleavage | Anhydrous Hydrogen Fluoride (HF) with scavenger (e.g., anisole) | HF:anisole (9:1, v/v) | 45-60 min at 0°C | 1 |

Experimental Protocols

Materials

-

Pre-loaded resin (e.g., MBHA resin for C-terminal amides or Merrifield resin for C-terminal acids)[1][4]

-

Boc-L-allylglycine

-

Other Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIEA)[1]

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[1]

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (scavenger)

-

Isopropanol (IPA)

-

Diethyl ether

-

SPPS reaction vessel

-

Shaker

Procedure

1. Resin Swelling

-

Place the desired amount of resin in the SPPS reaction vessel.

-

Add DCM to completely cover the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[2]

-

Drain the solvent.

2. Boc Deprotection

-

Add a solution of 50% TFA in DCM to the swollen resin.

-

Perform a pre-wash by agitating the resin for 5 minutes.[2][4]

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 15-25 minutes to ensure complete removal of the Boc group.[2][4]

-

Drain the TFA solution.

3. Washing

-

Wash the resin thoroughly with DCM (3-5 times).

-

Wash the resin with IPA (2 times) to help remove residual TFA.[4]

-

Wash the resin again with DCM (3-5 times).

4. Neutralization

-

Add a 10% solution of DIEA in DCM to the resin.

-

Agitate for 1-2 minutes.[2]

-

Drain the DIEA solution.

-

Repeat the neutralization step one more time to ensure the complete conversion of the N-terminal trifluoroacetate salt to the free amine.[2]

-

Wash the resin with DCM (3-5 times).

-

Wash the resin with DMF (3-5 times) to prepare for the coupling step.

5. Coupling of Boc-L-allylglycine

-

In a separate vial, dissolve Boc-L-allylglycine (2-4 equivalents relative to the resin loading) and HBTU (2-4 equivalents) in a minimal amount of DMF.

-

Add DIEA (4-8 equivalents) to the solution to begin the pre-activation of the amino acid. Allow this mixture to stand for 5-10 minutes.[1]

-

Add the activated Boc-L-allylglycine solution to the neutralized resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.[1] The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (the beads remain colorless or yellowish) indicates the completion of the coupling.

-

Drain the coupling solution.

6. Washing

-

Wash the resin with DMF (3-5 times).

-

Wash the resin with DCM (3-5 times).

7. Peptide Chain Elongation

Repeat steps 2 through 6 for each subsequent amino acid to be incorporated into the peptide sequence.

8. Final Cleavage and Deprotection

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

-

After the final coupling and washing steps, thoroughly dry the peptide-resin under vacuum.

-

Transfer the dried resin to a suitable HF-resistant reaction vessel.

-

Add a scavenger, such as anisole, to the vessel (typically a ratio of 9:1 HF to anisole).[4] Scavengers are crucial for trapping reactive carbocations generated during cleavage, thus preventing side reactions.

-

Cool the reaction vessel to 0°C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 45-60 minutes.[4]

-

After the reaction is complete, evaporate the HF under a stream of nitrogen and then under high vacuum.

-

Triturate the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and wash the crude peptide with cold diethyl ether to remove the scavenger and cleaved protecting groups.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Post-Synthesis Modification of the Allyl Group

The allyl group of the incorporated allylglycine residue provides a versatile handle for further chemical modifications.

1. Olefin Metathesis: The allyl group can participate in ring-closing metathesis with another olefin-containing residue within the peptide to form cyclic peptides. This is typically achieved using a ruthenium-based catalyst.[1]

2. Thiol-Ene "Click" Chemistry: The allyl group can readily react with thiols in the presence of a radical initiator (photo or thermal) in a highly efficient and specific manner. This allows for the conjugation of various molecules, such as fluorescent dyes, polyethylene glycol (PEG), or small molecule drugs, to the peptide.[1]

Visualizations

Experimental Workflow

References

Application Notes and Protocols for the Incorporation of (S)-N-Boc-allylglycine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-allylglycine is a non-canonical amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its allyl side chain provides a versatile handle for post-synthetic modifications, such as olefin metathesis, thiol-ene click chemistry, and macrocyclization, enabling the synthesis of peptides with enhanced stability and novel functionalities.[1] The incorporation of this sterically hindered amino acid, however, can present challenges, necessitating the use of optimized coupling strategies to ensure high yields and purity. These application notes provide a comprehensive guide to the selection of appropriate coupling reagents and detailed protocols for the efficient incorporation of (S)-N-Boc-allylglycine in Boc-SPPS.

Comparison of Coupling Reagents